3,4-dihydro-4-oxo-2h-1-benzopyran-2-carboxylic acid
Overview
Description
4-oxochroman-2-carboxylic acid is a chemical compound that belongs to the class of chromones. Chromones are benzopyran derivatives, which are known for their diverse biological activities. This compound has a chromanone structure with a carboxylic acid group at the 2-position and a keto group at the 4-position. It is an important intermediate in the synthesis of various pharmaceuticals and bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-oxochroman-2-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of salicylaldehyde with malonic acid in the presence of a base can lead to the formation of 4-oxochroman-2-carboxylic acid . Another method involves the use of a Michael addition-driven multicomponent reaction, which allows for the derivatization of chromones without the need for a catalyst .
Industrial Production Methods: Industrial production of 4-oxochroman-2-carboxylic acid often involves the use of optimized synthetic routes to ensure high yield and purity. The process may include steps such as recrystallization and purification to obtain the desired product. The use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, is also being explored to make the production process more sustainable .
Chemical Reactions Analysis
Types of Reactions: 4-oxochroman-2-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, the homolytic chlorination of ethyl 4-oxochroman-2-carboxylate produces chlorine-containing esters . The compound can also participate in nucleophilic acyl substitution reactions, where the carboxylic acid group reacts with nucleophiles to form esters, amides, and other derivatives .
Common Reagents and Conditions: Common reagents used in the reactions of 4-oxochroman-2-carboxylic acid include bases such as sodium hydroxide, acids like hydrochloric acid, and oxidizing agents such as potassium permanganate. Reaction conditions vary depending on the desired product, but typical conditions include refluxing in organic solvents or conducting reactions at room temperature under mild conditions .
Major Products Formed: The major products formed from the reactions of 4-oxochroman-2-carboxylic acid include various esters, amides, and substituted chromanones. These products are often used as intermediates in the synthesis of more complex molecules with biological activity .
Scientific Research Applications
4-oxochroman-2-carboxylic acid has a wide range of applications in scientific research. In biology, the compound is studied for its potential as an inhibitor of aldose reductase, an enzyme involved in diabetic complications . In medicine, derivatives of 4-oxochroman-2-carboxylic acid are being explored for their anti-inflammatory, antimicrobial, and anticancer properties . The compound also finds applications in the industry as an intermediate in the production of dyes, pigments, and other fine chemicals .
Mechanism of Action
The mechanism of action of 4-oxochroman-2-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interaction with molecular targets. For example, the compound has been shown to inhibit aldose reductase by binding to its active site, thereby preventing the conversion of glucose to sorbitol . This inhibition can help mitigate the complications associated with diabetes. The molecular pathways involved in the action of 4-oxochroman-2-carboxylic acid are still under investigation, but it is believed that the compound can modulate various signaling pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
4-oxochroman-2-carboxylic acid can be compared with other similar compounds, such as 6-fluoro-4-oxochroman-2-carboxylic acid and 3,4-dihydroxy-N-methyl-4-(4-oxochroman-2-yl)butanamide . These compounds share a similar chromanone structure but differ in their substituents and biological activities. For instance, 6-fluoro-4-oxochroman-2-carboxylic acid is an intermediate in the synthesis of the drug Fidarestat, which is used to treat diabetic complications . The unique structural features of 4-oxochroman-2-carboxylic acid, such as the presence of a carboxylic acid group at the 2-position, contribute to its distinct reactivity and biological properties.
Properties
IUPAC Name |
4-oxo-2,3-dihydrochromene-2-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7-5-9(10(12)13)14-8-4-2-1-3-6(7)8/h1-4,9H,5H2,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRVOGNEHRFSJW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2C1=O)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60874148 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51048-00-1 | |
Record name | 2H-1-BENZOPYRAN-2-CARBOXYLIC ACID, 3,4-DIHYDRO-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60874148 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-oxo-3,4-dihydro-2H-1-benzopyran-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.